molecular formula C23H27ClN6O2 B2429777 8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887214-84-8

8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2429777
CAS No.: 887214-84-8
M. Wt: 454.96
InChI Key: QQSFHPUEUJQQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H27ClN6O2 and its molecular weight is 454.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Preliminary Pharmacological Evaluation

A study by Zagórska et al. (2009) explored the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and their in vitro evaluation as potent 5-HT(1A) receptor ligands. Preliminary studies indicated potential anxiolytic and antidepressant activities in mouse models, suggesting the compounds' relevance in developing new treatments for anxiety and depression Zagórska et al., 2009.

Antidepressant and Anxiolytic Potential

Further research into the derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by Zagórska et al. (2016) identified compounds with significant serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. In vivo studies highlighted a compound with promising antidepressant and anxiolytic effects, showcasing the potential for developing new psychotropic medications Zagórska et al., 2016.

Structural Analysis and Pharmacological Implications

A study focused on the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones by Zagórska et al. (2015) provided insights into their affinity for serotoninergic and dopaminergic receptors. This research suggested the importance of substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity, underlining the compounds' potential for antidepressant and anxiolytic applications Zagórska et al., 2015.

Cardiovascular Activity

Research on the cardiovascular activity of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones by Chłoń-Rzepa et al. (2004) explored their antiarrhythmic and hypotensive activity, along with alpha(1)- and alpha(2)-adrenoreceptor affinities. This study highlighted the therapeutic potential of these compounds in cardiovascular diseases Chłoń-Rzepa et al., 2004.

Antimycobacterial Activity

Lv et al. (2017) reported on the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides with significant activity against drug-sensitive and resistant MTB strains. This work opens new avenues for developing effective antimycobacterial therapies Lv et al., 2017.

Properties

IUPAC Name

6-(3-chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN6O2/c1-15-14-29-19-20(25-22(29)30(15)18-9-7-8-17(24)16(18)2)26(3)23(32)28(21(19)31)13-12-27-10-5-4-6-11-27/h7-9,14H,4-6,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSFHPUEUJQQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=C(C(=CC=C4)Cl)C)N(C(=O)N(C3=O)CCN5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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